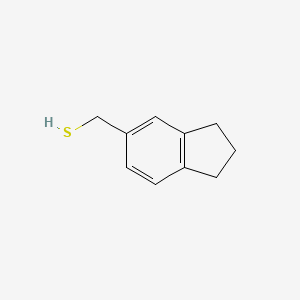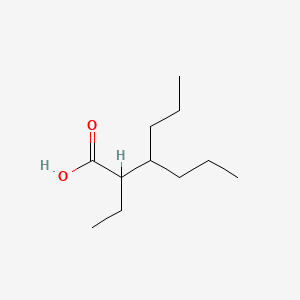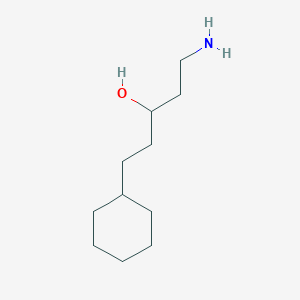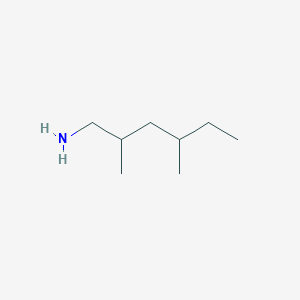
2,3-Difluoro-3-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-3-methylbutan-1-amine is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a butan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the fluorination of 3-methylbutan-1-amine. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which introduce fluorine atoms into the molecule under controlled conditions.
Another method involves the use of fluorinated precursors
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The choice of fluorinating agents and reaction conditions is critical to minimize by-products and achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can replace fluorine atoms under appropriate conditions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Simpler amines or hydrocarbons.
Substitution: Compounds with azide or thiol groups replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can significantly alter biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which 2,3-Difluoro-3-methylbutan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, often by forming strong hydrogen bonds or altering the electronic environment of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluorobutane: Lacks the amine group, making it less versatile in biological applications.
3,3-Difluoro-2-methylbutan-1-amine: Similar structure but different fluorine positioning, which can lead to different chemical and biological properties.
2-Fluoro-3-methylbutan-1-amine: Contains only one fluorine atom, resulting in different reactivity and applications.
Uniqueness
2,3-Difluoro-3-methylbutan-1-amine is unique due to the specific positioning of its fluorine atoms and methyl group, which confer distinct chemical properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific electronic and steric characteristics.
Eigenschaften
Molekularformel |
C5H11F2N |
|---|---|
Molekulargewicht |
123.14 g/mol |
IUPAC-Name |
2,3-difluoro-3-methylbutan-1-amine |
InChI |
InChI=1S/C5H11F2N/c1-5(2,7)4(6)3-8/h4H,3,8H2,1-2H3 |
InChI-Schlüssel |
HVANQIPNYRFGNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CN)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine](/img/structure/B13530319.png)

![6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)

![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13530332.png)









